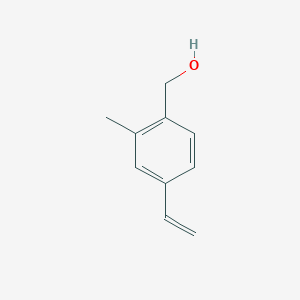
2-Methyl-4-vinylbenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-vinylbenzyl alcohol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry
Synthesis of Polymers
2-Methyl-4-vinylbenzyl alcohol serves as a monomer in the synthesis of various polymers. It can be polymerized to form poly(this compound), which exhibits desirable properties such as solubility in water and good film-forming capabilities. This polymer can be utilized in coatings and adhesives due to its excellent adhesion properties.
Modification of Existing Polymers
The compound is also used to modify existing polymers such as polyvinyl alcohol (PVA). For instance, the introduction of this compound into PVA enhances its thermal stability and mechanical strength, making it suitable for applications in biomedical devices and packaging materials .
Pharmaceutical Applications
Drug Delivery Systems
this compound has been explored for use in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. Research indicates that hydrogels made from this compound can encapsulate drugs effectively, providing sustained release profiles which are crucial for improving patient compliance in chronic therapies .
Anticancer Agents
Studies have shown that derivatives of this compound possess anticancer properties. For example, modified polyvinyl alcohol containing this compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell growth, suggesting potential for use as an anticancer agent .
Material Science
Adhesives and Sealants
Due to its reactive vinyl group, this compound can be used to synthesize adhesives and sealants with enhanced performance characteristics. The compound's ability to form cross-linked structures upon polymerization contributes to the durability and strength of the final products.
Coatings
The compound is also utilized in formulating coatings that require high durability and resistance to environmental factors. Its incorporation into coating formulations improves adhesion and provides a protective barrier against moisture and chemicals .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Polymer Chemistry | Monomer for polymer synthesis |
| Modifier for polyvinyl alcohol | |
| Pharmaceutical | Drug delivery systems |
| Anticancer agents | |
| Material Science | Adhesives and sealants |
| Protective coatings |
Case Studies
Case Study 1: Drug Delivery System Development
A study conducted on the use of hydrogels made from this compound demonstrated effective encapsulation and controlled release of anti-inflammatory drugs. The results indicated that the release rate could be tailored by adjusting the polymer concentration, highlighting its potential in therapeutic applications .
Case Study 2: Anticancer Activity Evaluation
Research evaluating the anticancer activity of modified polyvinyl alcohol containing this compound showed promising results against human cancer cell lines. The study reported over 70% inhibition of cell proliferation at specific concentrations, suggesting that this compound could be further developed into a viable therapeutic agent .
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(4-ethenyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-6,11H,1,7H2,2H3 |
InChIキー |
UBMYHOPRQZNKFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=C)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













